molecular formula C27H25N3O2S B4764770 (5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B4764770
M. Wt: 455.6 g/mol
InChI Key: XXCIVJKMFRKFBU-NCELDCMTSA-N
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Description

(5E)-5-[2-(Benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzylidene group substituted at the 2-position with a benzyloxy moiety and a 4-phenylpiperazine ring at the 2-position of the thiazole core. The (5E)-configuration indicates the stereochemistry of the benzylidene double bond. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(5E)-5-[(2-phenylmethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c31-26-25(19-22-11-7-8-14-24(22)32-20-21-9-3-1-4-10-21)33-27(28-26)30-17-15-29(16-18-30)23-12-5-2-6-13-23/h1-14,19H,15-18,20H2/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCIVJKMFRKFBU-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4OCC5=CC=CC=C5)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CC=C4OCC5=CC=CC=C5)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(benzyloxy)benzaldehyde with 2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols can replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of alkanes or alcohols.

Scientific Research Applications

1.1. Neuropharmacology

Recent studies have highlighted the potential of thiazole derivatives, including (5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one, in treating neurodegenerative diseases such as Parkinson's disease. The compound's structural similarities with other known MAO-B inhibitors suggest it may possess similar inhibitory properties against monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters like dopamine.

Key Findings:

  • The compound may exhibit competitive and reversible inhibition of MAO-B, which is crucial for developing treatments for neurodegenerative conditions .
  • Its ability to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent, offering dual benefits of MAO-B inhibition and antioxidant activity .

1.2. Anti-Melanogenic Agents

Thiazole derivatives are recognized for their potential as tyrosinase inhibitors, making them candidates for skin-whitening agents. The compound's structure allows it to interact effectively with the active sites of tyrosinase, an enzyme responsible for melanin production.

Case Study:

  • Derivatives based on similar thiazole frameworks have shown significant inhibition of tyrosinase activity, with some exhibiting potency much greater than traditional agents like kojic acid . This suggests that this compound could be developed into effective anti-melanogenic formulations.

Future Directions and Research Opportunities

The ongoing research into thiazole derivatives opens several avenues for future exploration:

  • Development of Novel Formulations: Investigating combinations with other therapeutic agents to enhance efficacy against neurodegenerative diseases or skin conditions.
  • Mechanistic Studies: Detailed studies on the mechanism of action at the molecular level could provide insights into optimizing the structure for improved activity.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 5-benzylidene-2-substituted thiazolidinones. Key analogs and their comparative features are summarized below:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name & Substituents Molecular Formula Key Features/Activities References
(5E)-5-[4-(Allyloxy)benzylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one C₂₄H₂₅N₃O₂S Allyloxy group enhances lipophilicity; 2-methylphenylpiperazine may improve receptor selectivity.
(5E)-5-[4-(Dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one C₁₈H₁₇N₃OS Dimethylamino group increases electron density; antimicrobial activity reported in analogs.
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one C₁₆H₁₈N₂O₂S Methoxy substitution improves crystallinity; intramolecular C–H⋯S hydrogen bond stabilizes structure.
(5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one C₂₀H₁₈ClN₃O₂S Chlorophenyl group enhances electrophilicity; hydroxybenzylidene may influence solubility.
(5E)-5-(2,4-Dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one C₁₅H₁₂Cl₂N₂OS Dichloro substitution increases steric bulk; potential cytotoxicity in cancer cell lines.

Substituent Effects on Physicochemical Properties

  • Electron-donating groups (e.g., methoxy, dimethylamino) increase electron density on the benzylidene ring, enhancing π-π stacking interactions with biological targets . Halogenated analogs (e.g., Cl, CF₃) improve membrane permeability and binding to hydrophobic enzyme pockets .
  • Piperazine/Piperidine Variations: 4-Phenylpiperazine (target compound) vs. 4-(2-methylphenyl)piperazine (): The phenyl group provides a planar aromatic surface for receptor binding, while methyl substitution may alter steric hindrance .

Biological Activity

The compound (5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a thiazolone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structural Characteristics

The compound features a thiazole ring, a benzylidene moiety, and a piperazine group, which contribute to its diverse biological activities. The structural formula can be represented as follows:

C22H24N2O2S\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

Research indicates that compounds with similar thiazolone structures often exhibit various mechanisms of action:

  • Enzyme Inhibition : Thiazolone derivatives have been identified as potent inhibitors of enzymes such as 5-lipoxygenase (5-LO), which plays a critical role in inflammatory processes. For instance, studies show that certain thiazolinones exhibit IC50 values in the low micromolar range, indicating strong inhibitory effects on leukotriene synthesis .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The presence of the piperazine moiety may enhance the compound's interaction with cellular targets involved in cancer progression.
  • Antimicrobial Properties : Thiazolone compounds have also been evaluated for their antimicrobial activity. Preliminary studies suggest that they may inhibit the growth of various bacterial strains, although specific data on this compound is limited.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeCompound ExampleIC50 Value (μM)Reference
5-Lipoxygenase Inhibition(Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one0.28
Anticancer ActivityVarious thiazolone derivativesVaries
Antimicrobial ActivityThiazolone derivativesVaries

Case Studies

  • Inflammatory Disease Models : A study evaluated the anti-inflammatory effects of thiazolone derivatives in animal models of asthma and arthritis. The results indicated significant reductions in inflammatory markers, suggesting potential therapeutic applications in treating chronic inflammatory diseases .
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines revealed that certain thiazolone derivatives induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
  • Anticonvulsant Activity : Research into related piperazine derivatives has shown promise in anticonvulsant activity. Compounds were tested in seizure models, demonstrating efficacy comparable to established anticonvulsants like phenytoin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one?

  • Methodology : The compound can be synthesized via a base-catalyzed condensation reaction between 2-(benzyloxy)benzaldehyde and 2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one. Ethanol or methanol is typically used as a solvent, with sodium hydroxide or potassium carbonate as the base. Reaction conditions (reflux at 70–80°C for 5–8 hours) must be optimized to achieve yields >75% .
  • Key Steps : Monitor reaction progress via TLC (20% ethyl acetate/hexane), and purify via recrystallization (ethanol/water) or column chromatography .

Q. How can the compound’s purity and structural integrity be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the benzylidene group and E/Z isomerism using 1^1H and 13^13C NMR. The conjugated double bond (C5=C) typically appears at δ 7.2–7.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 484.18) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., S(6) ring motifs and C–H⋯O interactions) .

Q. What preliminary biological screening methods are suitable for this compound?

  • In Vitro Assays :

  • Cytotoxicity : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a positive control. IC50_{50} values should be compared across multiple cell lines .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2. Focus on the thiazole core and benzylidene moiety for hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å) .

Q. What strategies resolve contradictions in solubility and bioactivity data?

  • Solubility Enhancement : Test co-solvents (DMSO:PBS mixtures) or nanoformulation (liposomes) to improve bioavailability in aqueous assays .
  • Data Normalization : Compare IC50_{50} values across studies by standardizing cell culture conditions (e.g., serum concentration, passage number) .

Q. How does substituent variation on the benzylidene or piperazine groups affect SAR?

  • Case Study : Replace the benzyloxy group with methoxy or halogen substituents.

  • Increased Potency : Fluorine at the para-position enhances electron-withdrawing effects, improving kinase inhibition .
  • Reduced Toxicity : Bulkier groups (e.g., 4-propoxyphenyl) decrease off-target binding .

Q. What crystallographic insights explain the compound’s stability?

  • Crystal Packing : Monoclinic P21_1/c symmetry with unit cell parameters a = 8.5811 Å, b = 16.5165 Å, c = 12.4930 Å. Intermolecular C–H⋯O bonds stabilize the lattice .
  • Torsional Angles : The dihedral angle between the thiazole and benzylidene planes is ~15°, minimizing steric strain .

Methodological Notes

  • Synthesis Reproducibility : Batch-to-batch variability can arise from incomplete aldehyde condensation. Use excess aldehyde (1.2 eq) and monitor by HPLC .
  • Conflicting Bioactivity : Discrepancies in IC50_{50} values (e.g., MCF-7 vs. HEPG-2) may reflect cell-specific uptake mechanisms. Validate via flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
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(5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.